molecular formula C36H56O9 B14432987 Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- CAS No. 79982-61-9

Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)-

Cat. No.: B14432987
CAS No.: 79982-61-9
M. Wt: 632.8 g/mol
InChI Key: PUOQHFWXBKTHST-PYIBBUTPSA-N
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Description

Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- is a complex organic compound with the molecular formula C36H56O9 and a molecular weight of 632.8244 . This compound is characterized by its unique structure, which includes a triterpenoid backbone and a glycosidic linkage to a deoxy sugar moiety.

Preparation Methods

The synthesis of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- involves multiple steps, starting from readily available triterpenoid precursors. The synthetic route typically includes:

    Oxidation: of the triterpenoid precursor to introduce carboxylic acid groups at positions 27 and 28.

    Glycosylation: to attach the 6-deoxy-alpha-L-galactopyranosyl moiety at the 3-position.

    Purification: steps to isolate the desired product from reaction mixtures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or aldehydes.

    Substitution: The glycosidic linkage can be targeted for substitution reactions to introduce different sugar moieties or other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- can be compared with other similar compounds, such as:

    Ursolic acid: A triterpenoid with similar anti-inflammatory and anticancer properties but lacking the glycosidic linkage.

    Oleanolic acid: Another triterpenoid with comparable biological activities but different structural features.

    Betulinic acid: Known for its anticancer properties, it differs in the position and type of functional groups.

The uniqueness of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- lies in its specific glycosidic linkage and the presence of two carboxylic acid groups, which may contribute to its distinct biological activities .

Properties

CAS No.

79982-61-9

Molecular Formula

C36H56O9

Molecular Weight

632.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bR)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20+,22?,23-,24+,25-,26-,27-,28+,29+,33+,34-,35+,36-/m1/s1

InChI Key

PUOQHFWXBKTHST-PYIBBUTPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)C)C)[C@H]2[C@H]1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Origin of Product

United States

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